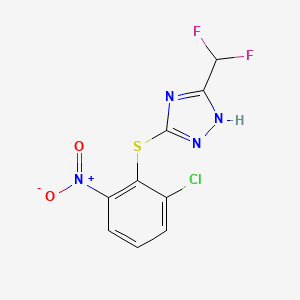
3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole is a complex organic compound characterized by its unique structure, which includes a triazole ring substituted with a difluoromethyl group and a thioether linkage to a chloronitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with 2-chloro-6-nitrophenol, which undergoes a nucleophilic substitution reaction with a suitable thiol reagent to form the thioether linkage. The resulting intermediate is then subjected to cyclization with a difluoromethyl-substituted hydrazine derivative under acidic or basic conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can produce a variety of substituted triazole compounds.
Wissenschaftliche Forschungsanwendungen
3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-6-nitrophenol
- 2-Chloro-4-nitrophenyl isothiocyanate
- Alpha-(2-Chloro-6-nitrophenyl)-N-(4-dimethylaminophenyl)nitrone
Uniqueness
Compared to similar compounds, 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both a difluoromethyl group and a thioether linkage. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H5ClF2N4O2S |
|---|---|
Molekulargewicht |
306.68 g/mol |
IUPAC-Name |
3-(2-chloro-6-nitrophenyl)sulfanyl-5-(difluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H5ClF2N4O2S/c10-4-2-1-3-5(16(17)18)6(4)19-9-13-8(7(11)12)14-15-9/h1-3,7H,(H,13,14,15) |
InChI-Schlüssel |
DGMKKNZYSBQNQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)SC2=NNC(=N2)C(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






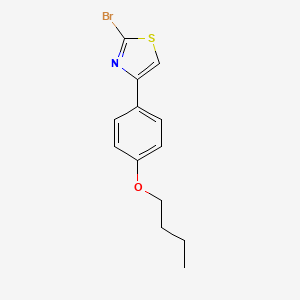
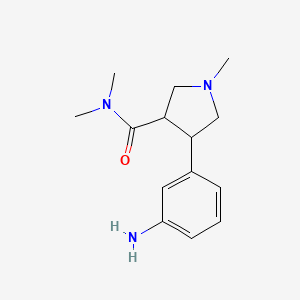
![2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11790675.png)

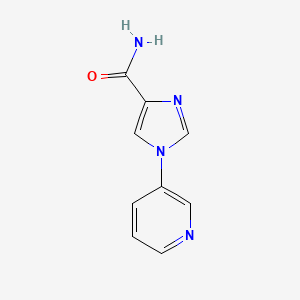
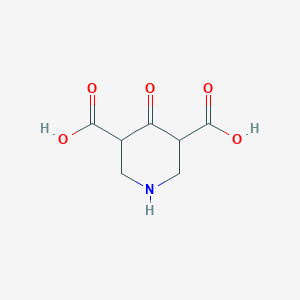
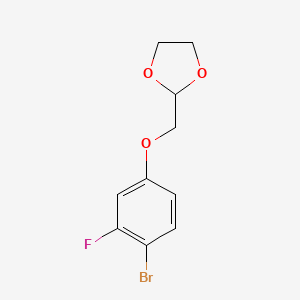
![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)


